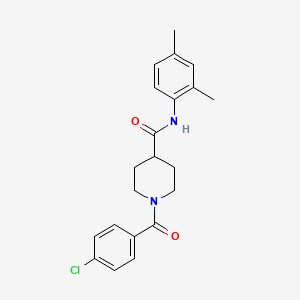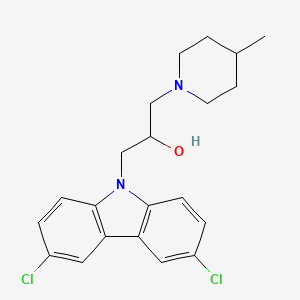![molecular formula C23H29ClN2O B4978293 N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide, also known as CPP-109, is a chemical compound that has been researched for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyric acid (GHB) and acts as a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of GHB.
作用機序
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide acts as a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide are primarily related to its ability to increase GABA levels in the brain. This can result in a range of effects, including sedation, relaxation, and reduced anxiety. In addition, N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide has been shown to reduce the reinforcing effects of cocaine and alcohol, which may make it a promising candidate for the treatment of addiction.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide for lab experiments is its potency as a GABA transaminase inhibitor, which allows for precise control over GABA levels in the brain. However, one limitation of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide is its potential for toxicity at high doses, which may limit its use in certain experimental contexts.
将来の方向性
There are a number of potential future directions for research on N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide, as well as its potential long-term effects on brain function and behavior.
合成法
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-(1-phenylpropyl)piperidine, followed by the addition of sodium borohydride and acetic acid. The resulting compound is then purified using chromatography techniques.
科学的研究の応用
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, particularly in the context of cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O/c24-21-10-4-5-11-22(21)25-23(27)13-12-20-14-17-26(18-15-20)16-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,20H,6,9,12-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMUZEKNKUQTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)

![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)

![2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B4978265.png)
![N-{1-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4978267.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4978279.png)
![dimethyl ((4-chlorophenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B4978292.png)

![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4978313.png)